molecular formula C₅¹³C₅H₁₃N₅O₄ B1146131 Adenosine-13C5 CAS No. 159496-13-6

Adenosine-13C5

Cat. No. B1146131
M. Wt: 272.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-13C5 is a variant of adenosine labeled with the carbon-13 isotope at specific positions, making it invaluable for various scientific investigations, including those involving metabolic pathways and structural analysis. This specialized molecule is used extensively in nuclear magnetic resonance (NMR) spectroscopy to study enzyme kinetics, nucleotide interactions, and RNA structure.

Synthesis Analysis

The synthesis of nucleotides like Adenosine-13C5 involves complex biochemical processes. For instance, adenosine 5'-phosphate can be synthesized with specific radiolabels, including 13C, using enzymes from the pentose pathway and purine salvage pathways, as detailed in research by Parkin et al. (1984) (Parkin, Leung, & Schramm, 1984). This process is crucial for studying the kinetic effects and molecular interactions of adenosine derivatives.

Molecular Structure Analysis

Studies on the molecular structure of adenosine and its derivatives have shown detailed insights into their conformation and interaction with other molecules. For instance, the 13C NMR study of poly(adenosine diphosphate ribose) provided evidence of alpha-(1'' leads to 2') ribofuranosyl ribofuranoside residue, highlighting the detailed structure of adenosine derivatives at the molecular level (Miwa et al., 1977) (Miwa, Saitô, Sakura, Saikawa, Watanabe, Matsushima, & Sugimura, 1977).

Chemical Reactions and Properties

Adenosine-13C5's chemical properties, including its reactivity and interactions, are influenced by its molecular structure. Research by Kurz and Frieden (1987) on adenosine deaminase's interaction with purine riboside elucidates the intricate chemical reactions adenosine can undergo, providing a glimpse into the compound's chemical behavior (Kurz & Frieden, 1987).

Physical Properties Analysis

The physical properties of adenosine-13C5, such as its phase behavior, solubility, and stability, are pivotal for its application in scientific research. Although specific studies on these physical properties were not highlighted in the initial search, they form an essential aspect of understanding and utilizing this compound effectively.

Chemical Properties Analysis

The chemical properties of adenosine-13C5, including its reactivity with other molecules, its stability under various conditions, and its role in biochemical pathways, are crucial for its application in biochemical and structural analysis. For example, the synthesis and properties of diastereoisomers of adenosine derivatives provide valuable insights into the compound's chemical versatility and its potential applications in biochemistry and pharmacology (Eckstein & Goody, 1976) (Eckstein & Goody, 1976).

Scientific Research Applications

  • RNA Structural Analysis : Adenosine-13C5, as part of atom-specific 13C labeled RNA building blocks, is used in studying RNA structural ensembles through NMR spectroscopy. This method aids in understanding RNA folding landscapes and their functional implications (Strebitzer et al., 2018).

  • Immunology and Macrophage Activation : Adenosine influences the activation of M2c macrophages, a type of immune cell, by augmenting IL‐10‐induced STAT3 signaling. This is significant in understanding inflammatory responses and immune system regulation (Koscsó et al., 2013).

  • Neurology and Epilepsy : Adenosine, acting predominantly through the A1 receptor, has been implicated in seizure control and epilepsy. This is particularly significant for understanding and potentially treating status epilepticus (Dragunow, 1988).

  • Tissue Function and Metabolic Regulation : Adenosine plays a key role in regulating physiology and the function of various cell types, such as neurons and myocytes. It is involved in processes like neurotransmission, vasodilation, and cell protection under stress conditions (Borowiec et al., 2006).

  • Cardiopulmonary Bypass in Infants : Adenosine-13C5 is used to study the conversion of adenosine monophosphate to adenosine after infant cardiac surgery. This research is vital in understanding inflammatory responses and the potential therapeutic mechanisms during cardiac surgery (Davidson et al., 2016).

  • Inflammation and Immune Diseases : Adenosine, through its receptors, plays a pivotal role in managing various inflammatory conditions. This includes the potential for therapeutic applications in diseases like asthma and arthritis (Haskó et al., 2006).

  • Coronary Arterial Circulation : Adenosine is a potent vasodilator used to study the human coronary circulation. This is crucial for understanding cardiac function and developing treatments for coronary diseases (Wilson et al., 1990).

  • Adenosine A1 and A2 Receptors in Macrophages : Adenosine's role in macrophage activation, particularly through A1 and A2 receptors, has implications for understanding and treating inflammatory diseases (Csóka et al., 2012).

Safety And Hazards

Adenosine-13C5 should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPHCAJAEHBRPV-UFOMNOBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936112
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

CAS RN

159496-13-6
Record name 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
JA Davidson, T Urban, S Tong, M Twite, A Woodruff… - PLoS …, 2016 - journals.plos.org
Rationale Decreased alkaline phosphatase activity after infant cardiac surgery is associated with increased post-operative cardiovascular support requirements. In adults undergoing …
Number of citations: 25 journals.plos.org
CR Martens, BA Denman, MR Mazzo… - Nature …, 2018 - nature.com
… The internal standard solution was prepared at 250 μg/ml adenosine-13C5, adenosine … and samples were 50 μg ml −1 for adenosine-13C5, adenosine triphosphate-d4 and doubly …
Number of citations: 457 www.nature.com
M Mediavilla-Varela, K Luddy, D Noyes… - Cancer biology & …, 2013 - Taylor & Francis
… of media followed by 10 μl of the internal standard (adenosine-13C5). Next, 250 μl of 0.1% … for adenosine and 273.0 → 119.0 for adenosine 13C5. The resulting chromatographic peaks …
Number of citations: 97 www.tandfonline.com
VK Reich, D Cherney - journals.physiology.org
OBJECTIVE: Our aim was to validate a method for urine adenosine quantification in humans and 42 perform an exploratory post-hoc analysis to determine whether urinary adenosine …
Number of citations: 0 journals.physiology.org
E Mick, DV Titov, OS Skinner, R Sharma, AA Jourdain… - Elife, 2020 - elifesciences.org
Mitochondrial dysfunction is associated with activation of the integrated stress response (ISR) but the underlying triggers remain unclear. We systematically combined acute …
Number of citations: 111 elifesciences.org
J Li, MA Duran, N Dhanota, WK Chatila, SE Bettigole… - Cancer discovery, 2021 - AACR
… In brief, 4 μL of internal standard solution containing 10 nM Adenosine-13C5 was added to 10 μL of undiluted experimental sample. Ten microliters was injected into an Infinity 1290 LC …
Number of citations: 120 aacrjournals.org
MV Damgaard, TS Nielsen, AL Basse, S Chubanava… - Iscience, 2022 - cell.com
In clinical trials, oral supplementation with nicotinamide riboside (NR) fails to increase muscle mitochondrial respiratory capacity and insulin sensitivity but also does not increase …
Number of citations: 10 www.cell.com
H Rajasekeran - 2018 - search.proquest.com
… Prior to the chromatographic analysis, 50 µl of urine was spiked with 25 µl of 4 µM adenosine-13C5 (IS) in water. Then, 175 µl of water was added and the diluted urine was vortexed…
Number of citations: 3 search.proquest.com
P Bräuer - 2023 - oparu.uni-ulm.de
Seasonal fluctuations in temperature and food supply are serious challenges for the survival of endotherms. The Djungarian hamster (Phodopus sungorus) exhibits daily torpor as one …
Number of citations: 2 oparu.uni-ulm.de
B Brakedal, C Dölle, F Riemer, Y Ma, GS Nido… - Cell metabolism, 2022 - cell.com
We conducted a double-blinded phase I clinical trial to establish whether nicotinamide adenine dinucleotide (NAD) replenishment therapy, via oral intake of nicotinamide riboside (NR), …
Number of citations: 104 www.cell.com

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